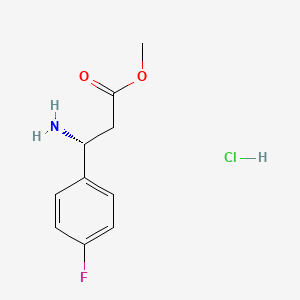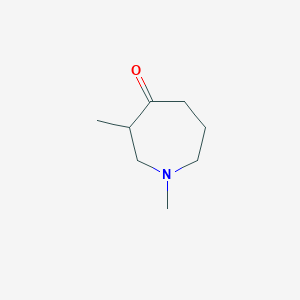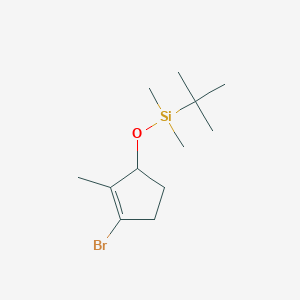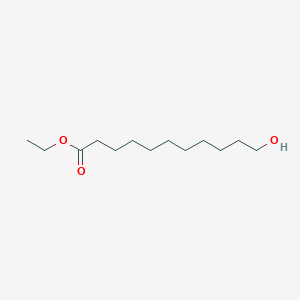![molecular formula C10H16F2N2O2 B13029715 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane CAS No. 1638760-20-9](/img/structure/B13029715.png)
6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features a bicyclic structure containing a diazabicycloheptane ring system, with two fluorine atoms and a Boc (tert-butoxycarbonyl) protecting group.
- The Boc group shields the amine functionality, making it useful in synthetic chemistry.
6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane: is a chemical compound with the molecular formula and a molecular weight of .
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of 4,4-difluorocyclohexanone with tert-butylamine, followed by Boc protection.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Des Réactions Chimiques
Reactivity: 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).
Major Products: Deprotection yields the free amine, while substitution reactions lead to various derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mécanisme D'action
- The exact mechanism of action for 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane depends on its specific application.
- It may interact with biological targets or participate in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other diazabicycloheptanes or fluorinated compounds.
Uniqueness: The combination of the Boc group, fluorine atoms, and the bicyclic ring system sets it apart.
Propriétés
Numéro CAS |
1638760-20-9 |
|---|---|
Formule moléculaire |
C10H16F2N2O2 |
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-4-6-7(14)10(11,12)5-13-6/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
VIGKFDIPOPFKMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C1C(CN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)





![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)


